

Commercial Suppliers and Technical Guide for Ethyl Acetoacetate-3-13C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl acetoacetate-3-13C

Cat. No.: B1625688

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl acetoacetate-3-13C**, a stable isotope-labeled compound with significant applications in metabolic research and as a synthetic precursor. This document details its commercial availability, key physicochemical properties, and established experimental protocols.

Commercial Availability

Ethyl acetoacetate-3-13C is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the product specifications from leading vendors.

Supplier	CAS Number	Molecular Weight (g/mol)	Isotopic Purity	Chemical Purity	Additional Notes
Sigma-Aldrich (MilliporeSigma)	61973-42-0	131.13	99 atom % ¹³ C	≥99% (CP)	
Cambridge Isotope Laboratories, Inc.	61973-42-0	131.13	99%	≥98%	Applications cited include proteomics and as a synthetic intermediate. [1]
Santa Cruz Biotechnology, Inc.	61973-42-0	131.13	Not specified	Not specified	Marketed for biochemical research. [2]
MedChemExpress	61973-42-0	131.13	Not specified	>98%	Stated to be useful as a tracer and an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. [3]

Physicochemical Properties

The table below outlines the key physical and chemical properties of **Ethyl acetoacetate-3-¹³C**.

Property	Value
Linear Formula	$\text{CH}_3^{13}\text{COCH}_2\text{CO}_2\text{CH}_2\text{CH}_3$
Appearance	Colorless liquid
Boiling Point	181 °C (lit.) [4]
Melting Point	-43 °C (lit.) [4]
Density	1.037 g/mL at 25 °C [4]
Refractive Index	$n_{20/D}$ 1.419 (lit.) [4]

Applications in Research and Drug Development

Ethyl acetoacetate-3- ^{13}C serves as a valuable tool in various research and development areas, primarily due to the strategic placement of the ^{13}C label at the C-3 (keto) position.

- **Metabolic Research and Imaging:** The most prominent application is in the field of hyperpolarized ^{13}C Magnetic Resonance Imaging (MRI). **Ethyl acetoacetate-3- ^{13}C** is a precursor for the synthesis of hyperpolarized $[\text{3-}^{13}\text{C}]\text{acetoacetate}$. This labeled ketone body allows for real-time, non-invasive monitoring of ketone body metabolism in vivo. This technique has shown promise as a diagnostic metabolic marker for conditions like liver cancer.[\[5\]](#)[\[6\]](#)
- **Synthetic Chemistry:** As a labeled analogue of ethyl acetoacetate, it is a key building block in the synthesis of more complex isotopically labeled molecules. The active methylene group allows for a variety of chemical modifications, such as alkylation and acylation, to introduce the ^{13}C label into a wide range of target compounds for use as internal standards or metabolic tracers.
- **Proteomics:** While direct protocols for **Ethyl acetoacetate-3- ^{13}C** are not extensively documented, its non-labeled counterpart is used in sample preparation. Ethyl acetate, a related ester, is employed for the removal of detergents from peptide samples prior to mass spectrometry analysis.[\[7\]](#)[\[8\]](#) It is plausible that the labeled version could be used in quantitative proteomics workflows where precise internal standards are required.

Experimental Protocols

This protocol describes the hydrolysis of **Ethyl acetoacetate-3-13C** to produce [3-13C]acetoacetate, a crucial step for its use in hyperpolarized MRI studies.^[6]

Materials:

- [3-13C]Ethyl acetoacetate
- Deionized water
- 4 M Lithium hydroxide (LiOH) solution
- Water bath

Procedure:

- In a suitable reaction vessel, combine 1 gram of [3-13C]ethyl acetoacetate with 4.8 mL of water.
- Add 1.9 mL of 4 M lithium hydroxide solution to the mixture.
- Place the reaction vessel in a water bath set at 40°C.
- Allow the reaction to proceed to completion. The progress can be monitored by techniques such as NMR or TLC to confirm the disappearance of the starting material.
- The resulting solution contains [3-13C]acetoacetate. Further purification may be required depending on the downstream application.

This is a generalized procedure for the alkylation of the α -carbon of ethyl acetoacetate. This method can be adapted for **Ethyl acetoacetate-3-13C** to synthesize a variety of labeled compounds.

Materials:

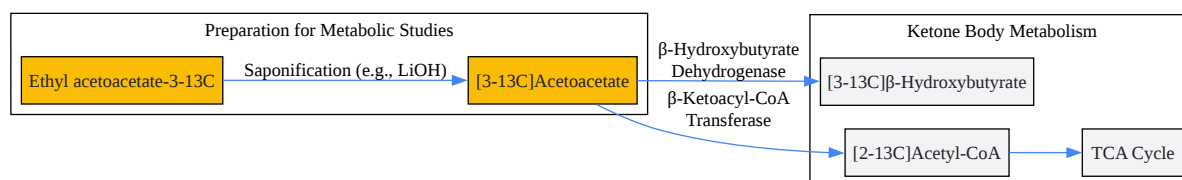
- **Ethyl acetoacetate-3-13C**
- Absolute ethanol

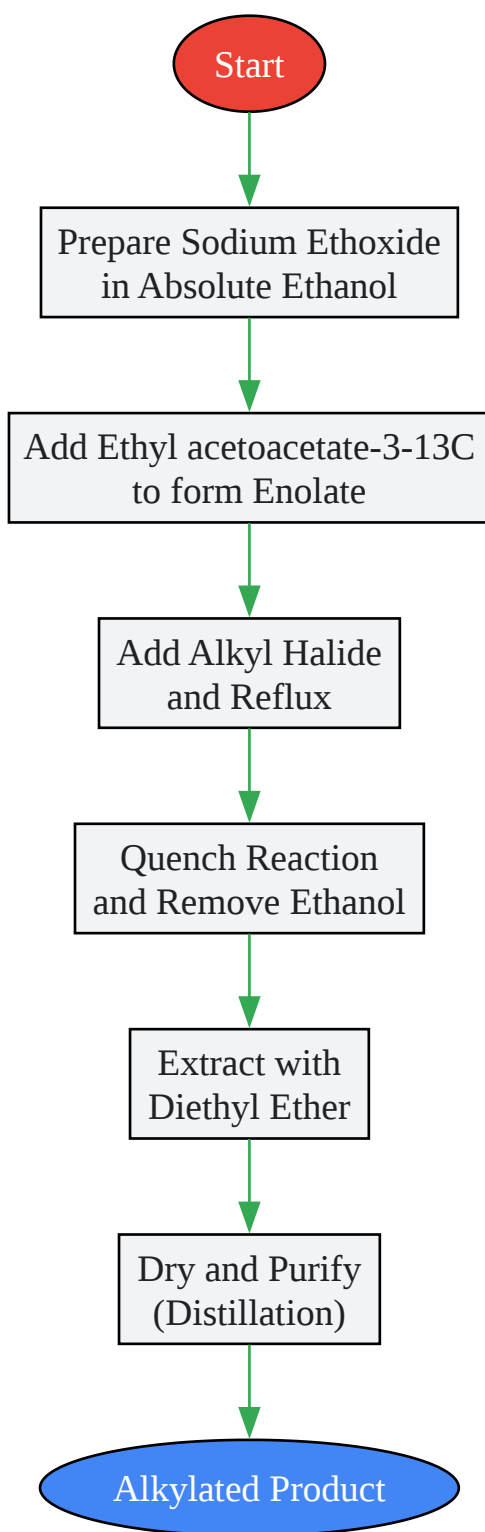
- Sodium metal
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- **Preparation of Sodium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The reaction is exothermic and should be cooled as needed.
- **Enolate Formation:** Once the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature. Add **Ethyl acetoacetate-3-13C** dropwise to the solution with stirring to form the sodium enolate.
- **Alkylation:** Add the desired alkyl halide dropwise to the enolate solution. The reaction mixture is then typically heated to reflux with continuous stirring. The reaction progress can be monitored by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
- **Extraction:** Add water to the residue and extract the product with diethyl ether.
- **Drying and Purification:** Dry the combined organic extracts over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Diagrams





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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Ethyl Acetoacetate-3- ^{13}C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1625688#commercial-suppliers-of-ethyl-acetoacetate-3-13c]

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